Regioisomeric Purity as a Determinant of SAR Fidelity: Para vs. Ortho and Meta Isomers
CAS 898763-81-0 is the para,para-disubstituted regioisomer within a family of three positional isomers: the ortho-isomer (CAS 898762-89-5) and the meta-isomer (CAS 898789-67-8) . Each isomer places the 2,5-dihydro-1H-pyrrol-1-ylmethyl group at a different position on the benzophenone scaffold relative to the carbonyl linker. Published SAR on closely related benzophenone CYP11B1 inhibitors establishes that the 4′-substituent position is a critical determinant of both CYP11B1 inhibitory potency and selectivity over CYP11B2 [1][2]. The para arrangement in CAS 898763-81-0 places the pyrrolinomethyl substituent at the position most distal from the methoxy-bearing ring, a geometry that—based on class-level SAR—is expected to maximize CYP11B1 binding pocket complementarity relative to ortho or meta congeners [2].
| Evidence Dimension | Regioisomeric position of 2,5-dihydro-1H-pyrrol-1-ylmethyl substituent on benzophenone scaffold |
|---|---|
| Target Compound Data | Para-substituted (4-position): CAS 898763-81-0; Molecular Weight 293.36; LogP 3.24; PSA 29.54 Ų |
| Comparator Or Baseline | Ortho-isomer (CAS 898762-89-5): MW 293.36; Meta-isomer (CAS 898789-67-8): MW 293.36. Physicochemical properties identical except for PSA and dipole moment variations due to substituent position. |
| Quantified Difference | No direct comparative bioactivity data available for these three isomers. Differentiation is structural/geometric rather than potency-based. |
| Conditions | Structural comparison based on canonical SMILES; no head-to-head bioassay comparison identified in public literature. |
Why This Matters
Procurement of the correct regioisomer is essential for SAR reproducibility; substituting an ortho or meta isomer will alter the three-dimensional presentation of the pyrrolinomethyl pharmacophore to the target binding site.
- [1] Gobbi S, Hu Q, Foschi G, Catanzaro E, Belluti F, Rampa A, Fimognari C, Hartmann RW, Bisi A. Benzophenones as xanthone-open model CYP11B1 inhibitors potentially useful for promoting wound healing. Bioorganic Chemistry. 2019;86:401–409. DOI: 10.1016/j.bioorg.2019.01.066. View Source
- [2] Hartmann R, Hille U, Zimmer C, Vock CA, Hu Q. Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases. US Patent 9,394,290 B2. Granted 2016-07-19. View Source
